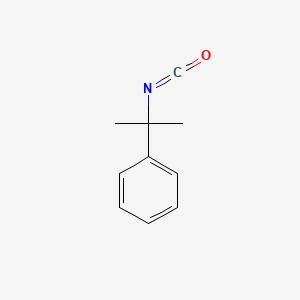

(2-Isocyanatopropan-2-yl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanatopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNFVVCGMSWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377733 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-74-4 | |

| Record name | 1-methyl-1-phenyl-ethylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Isocyanatopropan 2 Yl Benzene and Its Structural Analogues

Exploration of Direct Synthetic Routes to Mono-Isocyanatoarylalkanes

The direct introduction of an isocyanate group onto an arylalkane framework can be achieved through several methodologies, most notably involving the use of phosgene (B1210022) or its alternatives, or through the chemical modification of pre-existing functional groups on the arylalkane precursor.

Phosgene-Based Synthesis and Alternatives

The traditional and most established method for the industrial production of isocyanates involves the reaction of a primary amine with phosgene (COCl₂). This process, known as phosgenation, is a versatile and widely applicable method. However, the extreme toxicity of phosgene has prompted the development of alternative, safer synthetic routes.

One common phosgene-based approach that can be adapted for the synthesis of (2-isocyanatopropan-2-yl)benzene involves the reaction of 2-phenylpropan-2-amine with phosgene. This reaction typically proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally dehydrochlorinated to yield the final isocyanate. A significant drawback of this method is the generation of two equivalents of hydrogen chloride (HCl) as a byproduct, which can be corrosive and requires careful handling and disposal. pressbooks.pub

To mitigate the hazards associated with phosgene, safer alternatives have been developed. Triphosgene (B27547), a solid crystalline compound, can be used as a substitute for gaseous phosgene, offering easier handling and dosing. nih.gov For instance, the synthesis of amino acid ester isocyanates has been successfully demonstrated using triphosgene in a biphasic system with sodium bicarbonate as a base, a method that minimizes the risks associated with highly toxic reagents. nih.gov

Non-phosgene routes to isocyanates represent a significant area of green chemistry research. One such method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate (B1207046) to yield the corresponding isocyanate. pressbooks.pub This process avoids the use of phosgene and can be highly efficient, with byproducts that can often be recycled. For example, the reaction of a formamide with diphenyl carbonate can produce the desired isocyanate and phenol (B47542), where the phenol can be reused in other parts of the process. pressbooks.pub Other non-phosgene approaches include the reductive carbonylation of nitro-compounds and the oxidative carbonylation of amines, although these methods can present their own challenges, such as the use of toxic carbon monoxide (CO) or the risk of explosion under high temperatures. libretexts.org

| Method | Reagents | Key Features |

| Phosgenation | Primary amine, Phosgene (COCl₂) | Traditional, high-yielding, produces HCl byproduct. |

| Triphosgene Method | Primary amine, Triphosgene | Safer alternative to gaseous phosgene, easier handling. |

| Formamide/Diorganocarbonate Route | Formamide, Diorganocarbonate | Non-phosgene, potentially recyclable byproducts. |

Derivatization of Arylalkane Precursors

An alternative to direct isocyanation of an amine is the derivatization of a suitable arylalkane precursor. Cumene (B47948) (isopropylbenzene) is a readily available industrial chemical that serves as a logical starting point for the synthesis of this compound. libretexts.org The synthesis of cumene itself is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene, often using zeolite-based catalysts. libretexts.orgnih.gov

Once the arylalkane framework is in place, various functional group interconversions can be employed to introduce the isocyanate group. A key strategy involves the introduction of a functional group at the tertiary benzylic position that can be subsequently converted to an isocyanate. For example, the synthesis of tetramethylxylylene diisocyanate (TMXDI), a structural analogue, is achieved by the reaction of diisopropenylbenzene with hydrogen chloride, followed by reaction with isocyanic acid. khanacademy.org This suggests a potential pathway for this compound starting from α-methylstyrene, a derivative of cumene.

The general strategy for synthesizing polysubstituted benzenes often involves a careful consideration of the directing effects of the substituents to ensure the desired regiochemistry. libretexts.orgbiosynth.comyoutube.com For instance, the order of reactions in a multi-step synthesis is crucial to achieve the correct substitution pattern on the benzene ring. libretexts.orgyoutube.com

Synthesis of Multi-functional this compound Derivatives

The synthesis of molecules containing more than one (2-isocyanatopropan-2-yl) group, or those bearing additional functional groups on the aromatic ring, expands the utility of this class of compounds, particularly in the field of polymer chemistry.

Synthesis of 1,3-Bisthis compound (m-TMXDI)

1,3-Bisthis compound, commonly known as meta-tetramethylxylylene diisocyanate (m-TMXDI), is a commercially significant aliphatic diisocyanate. khanacademy.orgresearchgate.net Its synthesis is a prime example of the derivatization of an arylalkane precursor. The process starts with the reaction of diisopropenylbenzene with hydrogen chloride to form the corresponding dichloride. This intermediate is then reacted with isocyanic acid (HNCO) to yield m-TMXDI, regenerating hydrogen chloride as a byproduct. khanacademy.org

m-TMXDI is valued for its use in the production of light-stable polyurethanes, making it suitable for applications such as coatings, adhesives, sealants, and elastomers. khanacademy.org The sterically hindered nature of the isocyanate groups in m-TMXDI results in a slower reaction rate, which can be advantageous in certain applications, such as in the preparation of polyurethane dispersions. khanacademy.org The synthesis of waterborne polyurethanes based on m-TMXDI has been reported, highlighting its utility in creating environmentally friendly polymer systems.

| Precursor | Key Reaction Steps | Product |

| Diisopropenylbenzene | 1. Reaction with HCl2. Reaction with HNCO | 1,3-Bisthis compound (m-TMXDI) |

Preparation of Substituted this compound Analogues

The synthesis of this compound analogues with additional substituents on the aromatic ring allows for the fine-tuning of the molecule's properties. The principles of electrophilic aromatic substitution are central to these synthetic strategies. libretexts.orgyoutube.com The choice of reaction sequence is critical to achieving the desired substitution pattern due to the directing effects of the existing and incoming functional groups. youtube.com

For example, a chloro-substituted analogue, 1-chloro-4-(2-isocyanatopropan-2-yl)benzene, is a known compound. Its synthesis would likely involve starting with a chloro-substituted cumene derivative and then introducing the isocyanate functionality. The synthesis of polysubstituted benzenes often requires a multi-step approach, carefully considering the activating or deactivating nature of the substituents. libretexts.orgyoutube.com

The synthesis of nitro-substituted analogues can also be envisioned. For instance, the nitration of an appropriate precursor could be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The position of nitration would be dictated by the directing effects of the other substituents on the benzene ring. The synthesis of various substituted benzaldehydes and their subsequent conversion to more complex molecules demonstrates the feasibility of creating a wide range of substituted aromatic compounds. The reduction of a nitro group to an amine, followed by phosgenation or an alternative isocyanation method, is a common strategy for introducing an isocyanate group onto an aromatic ring that has been functionalized via nitration. libretexts.org

| Substituent | Potential Synthetic Strategy |

| Chloro | Start with a chloro-substituted cumene derivative; introduce isocyanate group. |

| Nitro | Nitration of a suitable precursor, followed by reduction to an amine and isocyanation. |

| Alkoxy | Start with an alkoxy-substituted benzene derivative; introduce the isopropenyl group followed by conversion to the isocyanate. |

Mechanistic Investigations of Reactions Involving 2 Isocyanatopropan 2 Yl Benzene Derivatives

Nucleophilic Reactivity of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by an electrophilic carbon atom situated between two electronegative atoms (nitrogen and oxygen). nih.gov This arrangement makes the carbon atom highly susceptible to attack by nucleophiles. In aromatic isocyanates like (2-Isocyanatopropan-2-yl)benzene, the reactivity is further enhanced because the aromatic ring helps to stabilize the negative charge through resonance. nih.govmdpi.com However, the presence of two methyl groups adjacent to the isocyanate, as in this compound, introduces significant steric hindrance, which can modulate this reactivity compared to unhindered isocyanates. researchgate.net

The reaction of isocyanates with nucleophiles such as alcohols and amines proceeds via a nucleophilic addition mechanism. researchgate.net These reactions are fundamental to the synthesis of polyurethanes and polyureas.

Reaction with Alcohols: Alcohols react with isocyanates to form urethanes (also known as carbamates). The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This is typically the rate-determining step, leading to a urethane (B1682113) linkage. openstax.orgwikipedia.org While this reaction can proceed without a catalyst, it is often accelerated by catalysts like dibutyltin (B87310) dilaurate (DBTDL), especially for sterically hindered isocyanates. researchgate.net

Reaction with Amines: Amines are generally more nucleophilic than alcohols and react rapidly with isocyanates to form urea (B33335) derivatives. wikipedia.org The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbon atom. researchgate.net This reaction typically proceeds quickly at room temperature, even without a catalyst. researchgate.net

Table 1: Nucleophilic Addition Reactions of Isocyanates

| Nucleophile | Product | General Reaction Equation |

| Alcohol (R'-OH) | Urethane | R-NCO + R'-OH → R-NH-CO-OR' |

| Amine (R'₂NH) | Urea | R-NCO + R'₂NH → R-NH-CO-NR'₂ |

| Water (H₂O) | Carbamic Acid (unstable) | R-NCO + H₂O → [R-NH-COOH] |

Hydrolysis Pathways and Urea Formation

The reaction of isocyanates with water, known as hydrolysis, is a critical process, particularly in the context of polyurethane foam production. This reaction proceeds in two main stages:

Carbamic Acid Formation: The initial nucleophilic attack by water on the isocyanate group forms an unstable carbamic acid intermediate. wikipedia.orglibretexts.org

Decomposition and Amine Formation: The carbamic acid spontaneously decomposes, eliminating carbon dioxide (CO₂) and yielding a primary amine. wikipedia.orglibretexts.org

The newly formed primary amine is highly reactive and can immediately attack another isocyanate molecule, leading to the formation of a disubstituted urea. wikipedia.org This subsequent reaction is often faster than the initial hydrolysis step. The carbon dioxide gas released during this process acts as a blowing agent in the production of polyurethane foams. openstax.orgwikipedia.org

Polymerization Reaction Mechanisms

This compound derivatives can be used as monomers in various polymerization reactions to create a diverse range of polymeric materials. The mechanism of polymerization dictates the final structure and properties of the polymer.

The synthesis of polyurethanes from di-isocyanates and diols is a classic example of step-growth polymerization. openstax.orglibretexts.org In this process, the polymer chain is formed in a stepwise manner, where dimers are formed first, then trimers, and so on, until long polymer chains are achieved. libretexts.org

The fundamental reaction is the formation of a urethane linkage between an isocyanate group and a hydroxyl group. libretexts.orglibretexts.org When a di-isocyanate, such as a derivative of this compound, reacts with a diol or polyol, a linear or cross-linked polyurethane is formed, respectively. openstax.org While often presented as a straightforward step-growth process, research indicates that the mechanism can be more complex, especially when catalysts are used. rsc.orgresearchgate.net Catalyzed reactions can exhibit characteristics of chain-growth mechanisms, where an active catalyst-monomer complex propagates the polymerization, leading to significant differences in the resulting polymer's properties compared to uncatalyzed reactions. rsc.orgresearchgate.net

A more advanced polymerization technique involves the use of photo-initiated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." nih.govnih.gov This method allows for spatio-temporal control over the polymerization process. nih.govresearchgate.net For this reaction to occur, a derivative of this compound would need to be functionalized with either an azide (B81097) or an alkyne group.

The general mechanism involves the following components:

A copper(II) salt (e.g., CuCl₂) as a catalyst precursor. researchgate.net

A photoinitiator that, upon exposure to light of a specific wavelength (e.g., blue light at 470 nm), generates radical species. nih.gov

These radicals reduce Cu(II) to the catalytically active Cu(I) state. nih.gov

The Cu(I) catalyst facilitates the cycloaddition reaction between a multifunctional azide monomer and a multifunctional alkyne monomer to form a stable triazole-linked polymer network. nih.govrsc.org

This method is highly efficient, with full monomer conversion achievable in under 30 minutes under mild conditions. nih.govnih.gov The kinetics of the polymerization are influenced by factors such as the mobility of the polymer chains, the concentration of the copper catalyst and photoinitiator, and the intensity of the light source. rsc.orgresearchgate.net

Table 2: Key Components for Photo-Initiated CuAAC Polymerization

| Component | Function | Example |

| Monomers | Building blocks of the polymer | Difunctional azide, trifunctional alkyne nih.govrsc.org |

| Catalyst Precursor | Source of the active catalyst | Copper(II) salts researchgate.net |

| Photoinitiator | Reduces Cu(II) to Cu(I) upon irradiation | Camphorquinone, BAPOs rsc.orgresearchgate.net |

| Light Source | Activates the photoinitiator | 470 nm LED light nih.gov |

Cationic Polymerization of Nitrogen-Containing Monomers

Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species. wikipedia.org This method is suitable for monomers that are nucleophilic and can form stable cationic propagating species. wikipedia.org While typically applied to alkenes with electron-donating groups and certain heterocycles, it can be adapted for the synthesis of polymers with specific nitrogen-containing functionalities. wikipedia.org

For a derivative of this compound to be involved in such a process, it would likely serve as a functional group on a polymer chain rather than the polymerizable monomer itself. For instance, a living cationic polymerization process can be used to create polymers where nitrogen-containing groups, such as azido (B1232118) or cyanato groups, are incorporated as terminal functionalities. google.comgoogle.com In such a direct synthesis, the reactants required for functionalization are present from the start of the polymerization. google.com The process allows for the creation of polymers with reactive end-groups derived from isocyanates, which can then be used for further chemical modifications.

Catalytic Reaction Mechanisms

The reactivity of isocyanates, including this compound and its derivatives, can be significantly influenced and controlled through the use of catalysts. This section delves into the mechanistic details of catalytic reactions involving these compounds, with a particular focus on transition metal-catalyzed domino reactions and the specific roles various catalysts play in modulating isocyanate reactivity.

Transition Metal-Catalyzed Domino Reactions

Transition metal-catalyzed domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. researchgate.net These reactions are characterized by two or more bond-forming events that occur under the same reaction conditions without the need for isolating intermediates or adding additional reagents. researchgate.net In the context of isocyanate chemistry, these domino sequences often involve intricate combinations of radical, cationic, and anionic mechanistic steps, as well as oxidative/reductive and transition metal-mediated transformations. nih.gov

A key step in many of these catalytic cycles is the activation of a C-H bond by a transition metal, followed by insertion of the isocyanate. researchgate.net For instance, the cyclization of isocyanates through C(sp²)–H bond activation has emerged as an atom-economical approach for synthesizing N-heterocycles. researchgate.net The general mechanism often involves the coordination of the directing group to the metal center, followed by C-H activation to form a metallacyclic intermediate. Subsequent migratory insertion of the isocyanate into the metal-carbon bond and reductive elimination or other terminating steps yield the final product and regenerate the active catalyst. nih.gov

Recent advancements have highlighted the use of various transition metals, including rhodium and cobalt, in catalyzing such domino reactions. nih.govnih.gov For example, Rh(III)-catalyzed syntheses of certain heterocyclic compounds have been reported, showcasing the versatility of this approach. researchgate.net Mechanistic studies on these reactions often point to the C-H bond cleavage as the rate-limiting step. nih.gov

The application of these principles to this compound derivatives would involve the strategic activation of a C-H bond on the benzene (B151609) ring or a neighboring group, followed by intramolecular insertion of the tertiary isocyanate group. The steric bulk of the 2-isocyanatopropan-2-yl group could play a significant role in directing the regioselectivity of such transformations.

A proposed catalytic cycle for a hypothetical domino reaction involving a derivative of this compound is outlined below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of the transition metal catalyst to a starting material. | Acyl-Metal(II)-Amido Complex |

| 2 | Coordination and migratory insertion of the isocyanate group. | exo-Alkyl-Metal(II)-Amido Complex |

| 3 | Transmetalation or reaction with another component. | Di-organometallic Complex |

| 4 | Reductive elimination to form the final product and regenerate the catalyst. | Product and Metal(0) Catalyst |

This table illustrates a generalized mechanistic pathway for a transition metal-catalyzed domino reaction. The specific intermediates and steps can vary depending on the metal, ligands, and substrates involved.

Role of Specific Catalysts in Isocyanate Reactivity

The choice of catalyst is crucial in directing the outcome of reactions involving isocyanates. Different catalysts can influence the reaction rate, selectivity, and the type of products formed. The reactivity of the isocyanate group in this compound is subject to these catalytic influences.

Cobalt Catalysts:

Recent studies have demonstrated the efficacy of cobalt catalysts in C-H bond amidation with isocyanates. nih.gov Specifically, cationic Co(III) complexes have been shown to catalyze the addition of C-H bonds to isocyanates, providing a direct route to amides. nih.gov This transformation is notable for its broad substrate scope, accommodating both aromatic and alkyl isocyanates, and its good functional group compatibility. nih.gov The reaction is believed to proceed through a C-H activation mechanism, followed by insertion of the isocyanate. A gram-scale synthesis has been demonstrated, highlighting the potential for practical applications. nih.gov

In the context of enantioselective synthesis, cobalt catalysts have been employed in the asymmetric reductive coupling of isocyanates with tertiary alkyl halides. acs.org This method allows for the construction of sterically hindered chiral amides. Mechanistic investigations, including cyclic voltammetry and Hammett studies, suggest an interaction between the cobalt catalyst and the isocyanate is crucial for the reaction. acs.org These studies disfavor a mechanism involving the oxidative addition of the isocyanate to a low-valent cobalt species. acs.org

Other Transition Metal Catalysts:

Besides cobalt, other transition metals like rhodium and ruthenium have also been utilized in C-H bond additions to isocyanates. nih.gov Rh(III) catalysts, in particular, have proven to be highly versatile for this type of transformation. nih.gov

Non-Metal Catalysts:

While the focus is on transition metals, it is worth noting that other types of catalysts also play a significant role in isocyanate chemistry. For instance, the reaction of aliphatic isocyanates with water can be catalyzed by organic acids, tertiary amines, and organotin compounds. researchgate.net Studies with hexyl isocyanate as a model compound revealed that an organotin compound like dibutyltin dilaurate (DBTDL) exhibits high catalytic activity, while a tertiary amine like diazabicyclo[2.2.2]octane (DABCO) shows intermediate activity, and an organic acid has low catalytic activity for the conversion to urea. researchgate.net

The following table summarizes the catalytic activity of different types of catalysts in a model isocyanate reaction:

| Catalyst Type | Example Catalyst | Relative Catalytic Activity |

| Organotin Compound | Dibutyltin dilaurate (DBTDL) | High |

| Tertiary Amine | Diazabicyclo[2.2.2]octane (DABCO) | Intermediate |

| Organic Acid | p-Toluene sulfonic acid monohydrate | Low |

This table is based on the findings from the reaction of hexyl isocyanate with water and provides a general trend for catalyst activity in this specific reaction. researchgate.net

The principles derived from these studies on various isocyanates can be extrapolated to predict the behavior of this compound in the presence of these catalysts. The bulky tertiary alkyl group attached to the isocyanate function in this compound would likely influence the steric environment around the reactive center, potentially affecting the efficiency and selectivity of the catalytic process.

Advanced Characterization Methodologies in 2 Isocyanatopropan 2 Yl Benzene Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular architecture of (2-Isocyanatopropan-2-yl)benzene. uobasrah.edu.iq By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the presence of specific functional groups and the connectivity of atoms. uobasrah.edu.iq

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the FTIR spectrum provides key information. The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O), which typically appears as a strong, sharp peak in the region of 2275-2250 cm⁻¹. This intense absorption is due to the asymmetric stretching vibration of the N=C=O group.

Additionally, the spectrum will exhibit absorptions corresponding to the benzene (B151609) ring. C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations usually give rise to one or more sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com The presence of the isopropyl group is confirmed by C-H stretching vibrations for the methyl groups, which are observed below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Isocyanate (-N=C=O) | 2275-2250 (strong, sharp) |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1620-1400 |

| Aliphatic C-H | < 3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound. uobasrah.edu.iq

In the ¹H NMR spectrum, the aromatic protons on the benzene ring would typically appear as a multiplet in the region of δ 7.2-7.5 ppm. The two methyl groups of the isopropyl moiety are equivalent and would therefore produce a single, sharp signal, a singlet, further downfield, likely around δ 1.7 ppm, integrating to six protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the isocyanate group is highly deshielded and would appear at a chemical shift of approximately δ 120-130 ppm. The aromatic carbons would resonate in the δ 125-150 ppm range. The quaternary carbon of the isopropyl group attached to the benzene ring would be found around δ 55-65 ppm, and the equivalent methyl carbons would produce a signal around δ 30 ppm.

| Proton Environment (¹H NMR) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2-7.5 | Multiplet | 5H |

| Methyl Protons | ~1.7 | Singlet | 6H |

| Carbon Environment (¹³C NMR) | Approximate Chemical Shift (δ, ppm) |

| Isocyanate Carbon (-N=C=O) | 120-130 |

| Aromatic Carbons | 125-150 |

| Quaternary Isopropyl Carbon | 55-65 |

| Methyl Carbons | ~30 |

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions. core.ac.uk For this compound, MS is used to confirm the molecular weight and can provide information about its fragmentation pattern, which aids in structural elucidation. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (175.23 g/mol ). nih.gov Common fragmentation patterns for alkylbenzenes often involve the loss of alkyl groups. nist.gov In this case, a prominent fragment ion might be observed at m/z 160, corresponding to the loss of a methyl group (CH₃). Another significant peak could arise from the benzylic cleavage, resulting in a stable tertiary carbocation.

| Ion | m/z | Description |

| [C₁₁H₁₃NO]⁺ | 175.23 | Molecular Ion |

| [C₁₀H₁₀NO]⁺ | 160 | Loss of a methyl group |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity analysis of non-volatile compounds like this compound. dnacih.com A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light, typically around 254 nm. dnacih.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment. By analyzing a sample and comparing the area of the main peak to the areas of any impurity peaks, the purity of this compound can be accurately determined.

Microscopic Techniques for Morphological Characterization

While this compound is a liquid at room temperature, microscopic techniques can be employed to study the morphology of its solid derivatives or polymers. These techniques provide insights into the surface features, shape, and size of the material. For instance, if this compound is used to synthesize polyurethanes, the resulting polymer's morphology could be examined using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to understand its surface topography and structure. This information is crucial for relating the material's structure to its physical properties and performance in various applications.

Computational and Theoretical Approaches in Isocyanate Chemistry

Quantum Mechanical Studies of Reaction Pathways and Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. rsc.orgresearchgate.net For (2-Isocyanatopropan-2-yl)benzene, DFT calculations can provide a detailed picture of its geometry, bond characteristics, and electronic properties, which are fundamental to understanding its chemical behavior.

The electronic structure of an isocyanate is heavily influenced by the substituents attached to the nitrogen atom. In the case of this compound, the presence of an aromatic ring and a tertiary alkyl group introduces specific electronic and steric effects. The aromatic ring, through resonance, can delocalize the negative charge, which generally increases the reactivity of the isocyanate group compared to aliphatic isocyanates. nih.gov However, the bulky tert-butyl group can sterically hinder the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group.

DFT calculations can quantify these effects by computing various molecular properties. For instance, the calculated bond lengths and angles can reveal the geometry of the molecule. The distribution of electron density can be analyzed through calculations of atomic charges and the shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient sites, indicating the likely points of electrophilic and nucleophilic attack, respectively.

The reaction pathways of isocyanates, such as their reaction with alcohols to form urethanes or with water to form ureas, can be modeled using quantum mechanical methods. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For this compound, such studies would elucidate the mechanism of its reactions and the influence of the phenyl and tert-butyl groups on its reactivity.

Table 1: Representative Calculated Electronic Properties of Aromatic Isocyanates

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.0 to 6.5 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.0 to 3.0 D | Influences intermolecular interactions and solubility. |

Note: These values are representative for aromatic isocyanates and are used here to illustrate the type of data obtained from quantum mechanical calculations. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov In the context of isocyanate chemistry, MD simulations are invaluable for understanding the complex processes of polymerization. mdpi.comresearchgate.net While specific MD studies on the polymerization of this compound are not readily found, the general methodology can be described.

An MD simulation of isocyanate polymerization would typically involve the following steps:

System Setup: A simulation box is created containing multiple monomers of this compound and any other reactants, such as polyols or initiators. The initial positions and velocities of all atoms are defined.

Force Field: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The classical equations of motion are solved numerically for each atom in the system over a series of small time steps. This generates a trajectory that describes the evolution of the system over time.

Analysis: The trajectory is then analyzed to extract information about the polymerization process, such as the rate of reaction, the growth of polymer chains, the final molecular weight distribution, and the morphology of the resulting polymer.

For this compound, a monofunctional isocyanate, homopolymerization can lead to the formation of a polyamide-1, a type of nylon. MD simulations could be used to study the mechanism of this polymerization, including the initiation, propagation, and termination steps. Furthermore, if copolymerized with a diol, it would act as a chain-terminating agent, and MD simulations could help understand its effect on the final polymer architecture and properties.

Table 2: Typical Parameters in a Molecular Dynamics Simulation of Isocyanate Polymerization

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the interatomic potentials. | COMPASS, OPLS-AA, or a custom-parameterized force field. |

| Ensemble | The statistical mechanical ensemble used. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |

| Temperature | The temperature at which the simulation is run. | Typically in the range of experimental polymerization temperatures (e.g., 300-450 K). |

| Time Step | The integration time step for the equations of motion. | 1-2 femtoseconds (fs). |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs), depending on the process being studied. |

Quantitative Structure-Property Relationship (QSPR) and Reaction Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. researchgate.net In isocyanate chemistry, QSPR models can be developed to predict properties such as reactivity, boiling point, and solubility based on molecular descriptors calculated from the chemical structure. researchgate.net

The development of a QSPR model for the reactivity of this compound would involve the following steps:

Data Set: A diverse set of isocyanates with known experimental reactivity data is compiled. This set should ideally include aromatic isocyanates with varying steric and electronic properties.

Descriptor Calculation: A large number of molecular descriptors are calculated for each isocyanate in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a subset of the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, relevant descriptors would include those that capture the electronic influence of the phenyl group (e.g., Hammett constants, calculated electronic properties) and the steric bulk of the tert-butyl group (e.g., sterimol parameters, van der Waals volume). A validated QSPR model could then be used to predict the reactivity of this compound without the need for experimental measurements.

Reaction modeling can also be used to simulate the kinetics of reactions involving isocyanates. mdpi.com These models often use kinetic parameters derived from experimental data or from quantum mechanical calculations. For instance, a kinetic model for the urethane (B1682113) formation from this compound and a polyol could be developed to predict the reaction rate under different conditions of temperature and catalyst concentration.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Isocyanate Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and compactness of the molecule. |

| Geometrical | Molecular Surface Area | The accessible surface of the molecule for interaction. |

| Quantum-Chemical | LUMO Energy | Electrophilicity of the isocyanate carbon. |

| Quantum-Chemical | Partial Charge on NCO Carbon | The magnitude of the positive charge on the reactive carbon atom. |

| Empirical | Hammett Constant (σ) | Electronic effect of the substituent on the aromatic ring. |

Future Research Trajectories and Innovations

Sustainable and Bio-Renewable Routes to Isocyanates

The production of isocyanates has traditionally relied on processes involving hazardous chemicals like phosgene (B1210022). wikipedia.org A significant future trajectory is the development of greener, safer, and more sustainable synthesis routes.

Current research is heavily focused on non-phosgene pathways, which often involve the thermal decomposition of carbamates. nih.gov These methods avoid the use of chlorine-based chemistry, simplifying purification and improving the quality of the final isocyanate product. nih.gov Innovations in this area include the direct reaction of nitro compounds with carbon monoxide or the use of urea (B33335) and alcohols as starting materials, the latter of which can result in a "zero-emission" process as the byproducts are reusable raw materials. nih.gov

Another key area is the use of bio-renewable feedstocks. The benzene (B151609) ring, a core component of (2-Isocyanatopropan-2-yl)benzene, is a commodity chemical currently derived from fossil resources. researchgate.net However, significant progress is being made in producing benzene from lignin (B12514952), the most abundant natural source of aromatic building blocks. researchgate.netnih.govnih.gov Research has demonstrated efficient methods to transform lignin into benzene with high yields using specialized catalysts in water, opening a viable pathway to producing bio-based this compound. researchgate.netnih.gov

Furthermore, novel catalytic systems are being explored to replace traditional methods. For instance, a patented process describes the synthesis of isocyanates by reacting an organic halide, such as cumyl chloride, with a metal cyanate (B1221674) in the presence of a nickel complex catalyst. google.com This approach represents a move towards milder and more selective synthesis conditions.

Novel Architectures and Applications in Advanced Materials

The unique reactivity of the isocyanate group (–N=C=O) makes it a versatile tool for polymer and materials science. wikipedia.orgdow.com Future research is focused on leveraging this reactivity to create materials with precisely controlled architectures and novel functionalities.

This compound, as a monofunctional isocyanate, is well-suited for controlling polymer chain growth or for the surface functionalization of materials. Its bulky α,α-dimethylbenzyl group can be used to introduce specific steric and chemical properties. A related compound, 3-isopropenyl-α,α-dimethylbenzyl isocyanate, is noted for its use as a functional monomer in polymerization and for cross-linking, highlighting the role of such structures in building complex polymer architectures. cymitquimica.com

Innovations in material design include the development of advanced nanocomposites. Isocyanates can be used to modify nanofillers, such as organoclays, to improve their compatibility with a polymer matrix. researchgate.net This leads to materials with enhanced mechanical properties, such as increased toughness, and can result in exfoliated nanostructures within the polymer. researchgate.net

The field of smart and functional materials is another promising avenue. Isocyanate-based chemistry is at the core of shape-memory polymers and self-healing materials. patsnap.com These advanced materials can respond to external stimuli or repair damage, opening up applications in aerospace, electronics, and biomedical engineering. patsnap.com The incorporation of this compound into such systems could be explored to fine-tune their thermal and mechanical responses.

Cross-Disciplinary Research at the Interface of Isocyanate Chemistry

The versatility of the isocyanate functional group extends beyond materials science, creating opportunities for significant cross-disciplinary research, particularly at the interface with biology and medicine.

Isocyanates are valuable intermediates in the synthesis of fine chemicals, including pesticides and pharmaceuticals. google.com Their high reactivity makes them ideal for use in multicomponent reactions (MCRs), which are efficient chemical strategies for creating complex molecules in a single step. This is particularly relevant in drug discovery, where large libraries of potential drug candidates need to be synthesized and screened.

The reactivity of isocyanates with nucleophiles like amines and alcohols to form ureas and carbamates, respectively, is a cornerstone of this utility. wikipedia.org These linkages are present in numerous biologically active compounds. The bulky, lipophilic nature of the cumyl group in this compound could be exploited to create derivatives that interact specifically with biological targets. Research in this area could focus on synthesizing novel bioactive compounds for applications in oncology or neurodegenerative disease, where the modulation of protein-protein interactions is a key therapeutic strategy.

This cross-disciplinary approach combines the principles of organic synthesis, medicinal chemistry, and chemical biology to unlock new applications for isocyanate-containing molecules. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-isocyanatopropan-2-yl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves phosgenation of the corresponding amine precursor or urea derivatives under controlled anhydrous conditions. Optimization includes monitoring reaction temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine to stabilize intermediates. Characterization via FT-IR (N=C=O stretch at ~2270 cm⁻¹) and ¹³C NMR (isocyanate carbon at ~120–125 ppm) confirms functional group integrity . Purity assessment requires HPLC or GC-MS, with strict moisture exclusion to prevent hydrolysis .

Q. How can researchers reliably characterize the structure and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons adjacent to the isocyanate group.

- FT-IR : Confirm the isocyanate group (sharp peak ~2270 cm⁻¹).

- Elemental Analysis : Validate empirical formula (C₁₀H₁₁NO).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for reproducibility) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanate vapors.

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with aqueous ammonia or specialized isocyanate scavengers.

- Toxicity Screening : Refer to EPA’s Endocrine Disruptor Screening Program (EDSP) data for hazard assessment . Document safety measures per ICMJE standards to ensure reproducibility .

Advanced Research Questions

Q. How can computational models predict the reactivity and stability of this compound in polymer formation?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to evaluate electronic properties and transition states in urethane bond formation. Tools like CC-DPS integrate QSPR and neural networks to predict thermodynamic stability and reaction kinetics . Validate models against experimental DSC (decomposition onset >150°C) and TGA data .

Q. What catalytic systems enhance the selectivity of this compound in crosslinking reactions?

- Methodological Answer : Screen organometallic catalysts (e.g., dibutyltin dilaurate) for polyurethane formation. Monitor reaction progress via in-situ IR spectroscopy to track NCO consumption. Compare turnover frequencies (TOF) under varying solvent polarities (e.g., toluene vs. DMF) . Advanced studies may use kinetic isotope effects (KIE) to probe rate-determining steps .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystalline).

- Batch Analysis : Compare multiple synthesis batches to isolate impurities (e.g., hydrolyzed urea byproducts).

- Literature Reconciliation : Use SciFinder or Reaxys to resolve discrepancies in reported peaks, prioritizing peer-reviewed sources over vendor catalogs .

Q. What methodologies are recommended for assessing the environmental impact of this compound degradation products?

- Methodological Answer :

- Hydrolysis Studies : Analyze aqueous stability (pH 7–9) to identify aryl amines, quantified via LC-MS/MS.

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests per OECD guidelines.

- Computational Tools : Apply EPI Suite to estimate biodegradation pathways and bioaccumulation potential .

Notes on Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.